

Oligomycin vs. Aurovertin B: A Comparative Guide to ATP Synthase Inhibition

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Compound of Interest

Compound Name: Oligomycin

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used inhibitors of F1Fo-ATP synthase: **oligomycin** and aurovertin B. Understanding their distinct mechanisms of action is crucial for accurate experimental design and interpretation in studies of cellular metabolism and drug development.

At a Glance: Key Differences

Feature	Oligomycin	Aurovertin B
Target Subunit	F0 subunit (specifically the c-ring)	F1 subunit (specifically the β subunits)
Mechanism	Blocks the proton channel, preventing proton translocation. [1][2][3]	Binds to the catalytic β subunits, sterically hindering the conformational changes required for ATP synthesis and hydrolysis. [4][5][6]
Mode of Inhibition	Non-selective inhibitor of both ATP synthesis and hydrolysis. [7]	Mixed, noncompetitive inhibitor with a preference for inhibiting ATP synthesis over hydrolysis. [4][8]
Effect on ATP Hydrolysis	Complete inhibition.	Incomplete inhibition, even at saturating concentrations. [4][8]

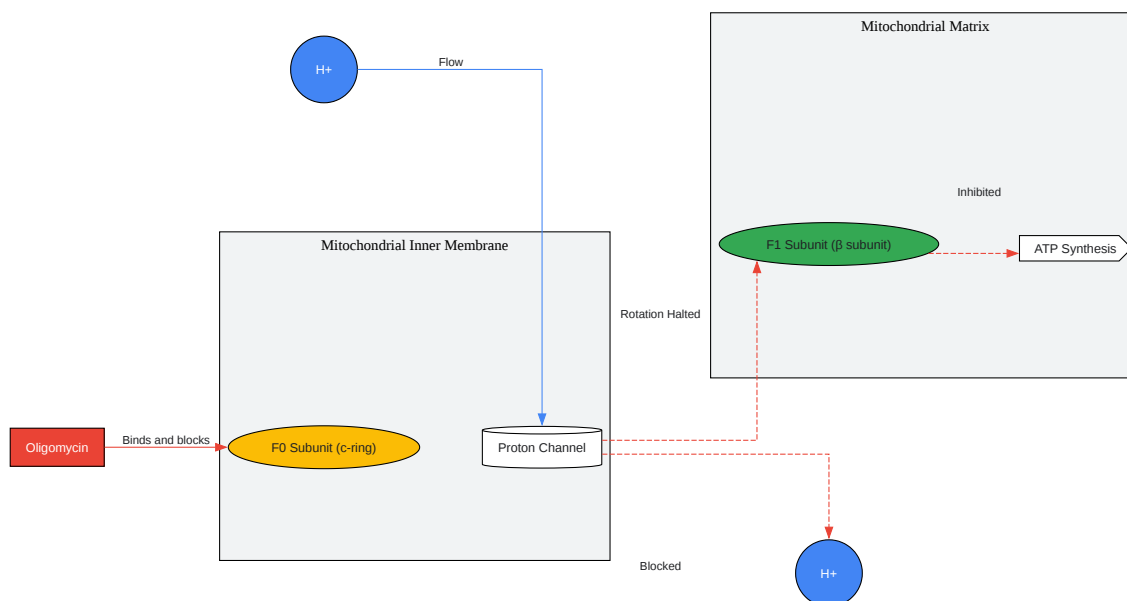
Quantitative Inhibitory Potency

The half-maximal inhibitory concentration (IC₅₀) is a key measure of an inhibitor's potency. The following table summarizes reported IC₅₀ values for **oligomycin** and aurovertin B. It is important to note that these values can vary depending on the experimental conditions, such as the source of the ATP synthase and the specific assay used.

Inhibitor	Organism/Source	IC ₅₀ Value	Experimental Conditions
Oligomycin A	Bovine heart mitochondria	~0.5 µg/mL	State 3 respiration
Oligomycin A	Yeast mitochondria	~1 µM	ATP synthesis assay
Oligomycin A	MCF7 cells	~100 nM	Mammosphere formation
Oligomycin A	MDA-MB-231 cells	~5-10 µM	Mammosphere formation
Aurovertin B	T-47D cells	0.89 µM	Not specified
Aurovertin B	MDA-MB-231 cells	5.52 µM	Not specified
Aurovertin B	MCF-7 cells	0.09 µM	Not specified
Aurovertin B	HL-60 cells	14.7 µM	Not specified
Aurovertin B	SMMC-7721 cells	10.8 µM	Not specified
Aurovertin B	A-549 cells	14.7 µM	Not specified
Aurovertin B	SW480 cells	22.4 µM	Not specified

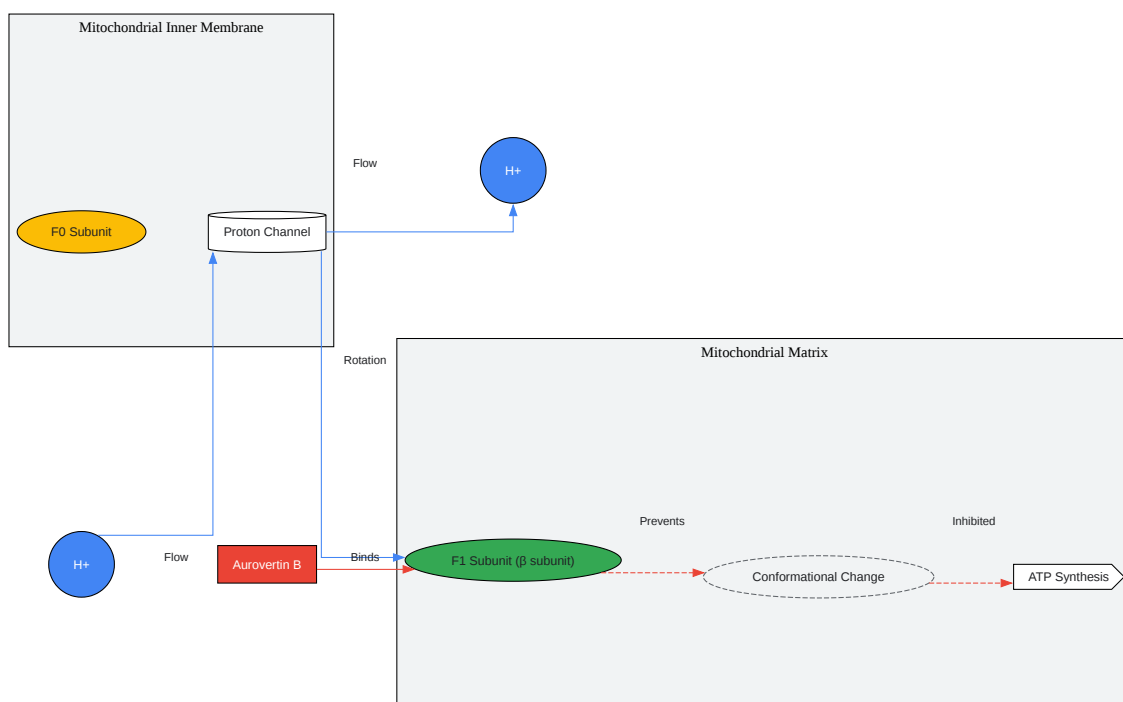
Mechanisms of Inhibition Visualized

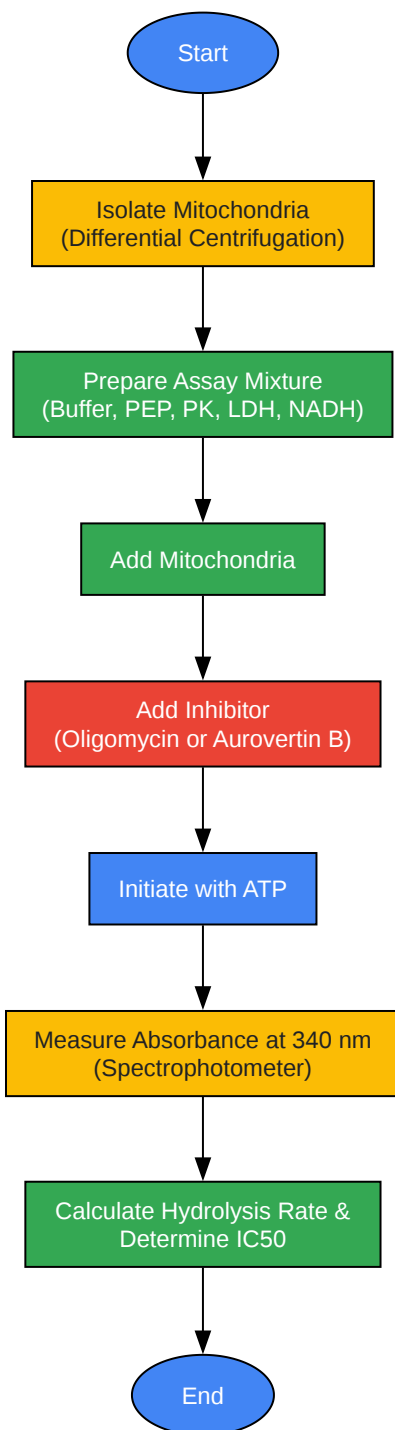
The following diagrams illustrate the distinct binding sites and inhibitory mechanisms of **oligomycin** and aurovertin B on the F₁F_o-ATP synthase complex.



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Caption: **Oligomycin** binds to the F0 subunit, obstructing the proton channel and halting ATP synthesis.





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